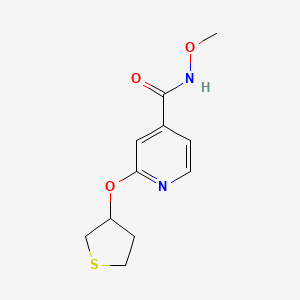![molecular formula C24H25FN4O2S B2477665 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1031631-68-1](/img/structure/B2477665.png)
2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with a molecular formula of C23H23FN4O2S . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzyl group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The presence of the fluorobenzyl group and the pyrimidine ring are notable features . The exact 3D conformation would depend on the specific spatial arrangement of these groups.Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
The molecular structure and natural bond orbital calculations of similar molecules have been characterized using spectroscopic methods and density functional theory, offering insights into their geometries and intermolecular interactions (Mary et al., 2020).
Crystallographic Studies
Crystal structures of related compounds have been analyzed, revealing specific conformational features such as the inclination of the pyrimidine ring to the benzene ring, which could influence their biological interactions (Subasri et al., 2016); (Subasri et al., 2017).
Potential Antifolate and Antitumor Activities
Compounds with similar structures have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential for antifolate and antitumor applications (Gangjee et al., 2008).
Anticancer Activities
Several compounds structurally related to the chemical have demonstrated potent anticancer activities, comparable to established chemotherapy drugs, in various cancer cell lines (Hafez & El-Gazzar, 2017).
Application in Drug Discovery for HIV
Research involving similar fluorine-substituted compounds has contributed to the development of HIV integrase inhibitors, highlighting their potential application in drug discovery for HIV treatment (Monteagudo et al., 2007).
Exploration in Antiallergic Agents
Research on derivatives of similar compounds has led to the discovery of potential antiallergic agents, expanding the therapeutic applications of these chemical structures (Menciu et al., 1999).
Antimalarial Potential
Certain derivatives of pyrido[1,2-a]pyrimidin-4-ones, similar to the chemical , have shown moderate antimalarial activity, indicating potential use in antimalarial drug development (Mane et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Mode of Action
This compound acts as a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP). The increased cGMP levels then activate protein kinase G (PKG), which phosphorylates various target proteins, leading to a series of downstream effects .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the NO/cGMP/PKG pathway , which regulates vascular tone and platelet aggregation, and the cGMP-dependent protein kinase pathway , which modulates smooth muscle relaxation . The downstream effects of these pathways contribute to the compound’s therapeutic effects.
Result of Action
The activation of sGC and the subsequent increase in cGMP levels result in a series of molecular and cellular effects. These include vasodilation , which improves blood flow, and inhibition of platelet aggregation , which reduces the risk of thrombus formation . These effects contribute to the compound’s potential therapeutic applications in cardiovascular disorders.
Propiedades
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-16-2-4-17(5-3-16)12-26-22(30)15-32-24-27-21-10-11-29(14-20(21)23(31)28-24)13-18-6-8-19(25)9-7-18/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMHOVFNFIELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)